molecular formula C5H10O5S B14697779 (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate CAS No. 30031-63-1

(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate

Cat. No.: B14697779
CAS No.: 30031-63-1
M. Wt: 182.20 g/mol
InChI Key: RWHFAHDZGBOUSK-WHFBIAKZSA-N
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Description

(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate is an organic compound characterized by its unique structural features, including an epoxy group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate typically involves the epoxidation of a suitable precursor followed by esterification with methanesulfonic acid. One common method starts with the epoxidation of (2S,3S)-2-hydroxybut-3-en-1-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxy alcohol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates and other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonates, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity can be harnessed for targeted drug delivery and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3,4-Epoxy-2-hydroxybutyl benzenesulfonate
  • (2S,3S)-3,4-Epoxy-2-hydroxybutyl toluenesulfonate
  • (2S,3S)-3,4-Epoxy-2-hydroxybutyl ethanesulfonate

Uniqueness

(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate is unique due to its specific combination of an epoxy group and a methanesulfonate ester, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

30031-63-1

Molecular Formula

C5H10O5S

Molecular Weight

182.20 g/mol

IUPAC Name

[(2S)-2-hydroxy-2-[(2S)-oxiran-2-yl]ethyl] methanesulfonate

InChI

InChI=1S/C5H10O5S/c1-11(7,8)10-2-4(6)5-3-9-5/h4-6H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

RWHFAHDZGBOUSK-WHFBIAKZSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@@H]([C@@H]1CO1)O

Canonical SMILES

CS(=O)(=O)OCC(C1CO1)O

Origin of Product

United States

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